Suc-Ala-Ala-Pro-Nva-pNA

Vue d'ensemble

Description

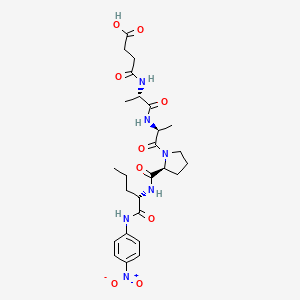

Suc-Ala-Ala-Pro-Nva-pNA is a tetrapeptide . It is a white to faint yellow powder . It is one of the most potent trypsin inhibitors that has been identified to date and it has been shown to inhibit pancreatic trypsin with a potency similar to that of the synthetic inhibitor benzamidine .

Synthesis Analysis

The synthesis of Suc-Ala-Ala-Pro-Nva-pNA has been reported . It is a substrate for alpha-chymotrypsin and fungal chymotrypsin-like serine protease . It binds to the active site of trypsin, preventing proteolysis of peptides . This inhibition is reversible because it does not bind covalently to any other sites on the enzyme .Molecular Structure Analysis

The molecular formula of Suc-Ala-Ala-Pro-Nva-pNA is C30H36N6O9 . The molecular weight is 624.6 .Chemical Reactions Analysis

Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline (yellow color under alkaline conditions) . The trans form of the peptide is readily cleaved by chymotrypsin . The remaining cis form can be enzymatically converted to the trans form by Peptidyl propyl cis-trans isomerase (PPIase) .Physical And Chemical Properties Analysis

Suc-Ala-Ala-Pro-Nva-pNA is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml . The melting point is 184-187 °C .Applications De Recherche Scientifique

Enzyme Identification and Characterization :

- Suc-Ala-Ala-Pro-Nva-pNA is used in identifying and characterizing various enzymes, such as proline endopeptidase in hog kidney cytosol. This enzyme, initially found in the human uterus as an oxytocin-degrading enzyme, hydrolyzes peptides with the general structure Y-Ala (or Pro)-X, showing specificity towards alanine and proline residues (Soeda, Ohyama, & Nagamatsu, 1984).

Study of Enzyme Substrate Specificity :

- Research involving bovine lens tissue demonstrates the use of Suc-Ala-Ala-Pro-Nva-pNA in studying prolyl oligopeptidase's substrate specificity. The enzyme exhibited specificity for various substrates, providing insights into its function and potential roles in biological processes (Sharma & Ortwerth, 1994).

Understanding Enzyme Mechanisms in Human Physiology :

- In the context of human physiology, studies have employed Suc-Ala-Ala-Pro-Nva-pNA to understand enzyme mechanisms. For instance, the interaction of human cyclophilin hCyp-18 with short peptides derived from Suc-Ala-Ala-Pro-Nva-pNA suggests the existence of two functionally independent subsites within the enzyme, providing valuable insights into its biochemical behavior (Demange, Moutiez, Vaudry, & Dugave, 2001).

Exploring Enzyme Activities in Different Tissues :

- The application of Suc-Ala-Ala-Pro-Nva-pNA extends to exploring enzyme activities in various tissues, such as the study of enzyme activities associated with human high-density lipoproteins, which play significant roles in lipid metabolism and cardiovascular health (Maeda, Kobori, & Uzawa, 1983).

Elucidation of Enzyme Inhibition Mechanisms :

- Investigations into enzyme inhibition mechanisms also employ Suc-Ala-Ala-Pro-Nva-pNA. For example, studies on human seminal plasma elucidated the behavior of various proteinase inhibitors toward enzyme activities, contributing to our understanding of reproductive health and related enzymatic functions (Matsuda et al., 2000).

Studying Enzyme Activities in Blood Vessels :

- This substrate is used to study enzyme activities in blood vessels, such as elastase-type activities, which are crucial for understanding vascular health and potential disease mechanisms (Ito, Kwan, & Daniel, 1986).

Analyzing Proteolytic Activities :

- Suc-Ala-Ala-Pro-Nva-pNA is instrumental in analyzing proteolytic activities, providing insights into enzyme kinetics and substrate interactions, which are vital in various biological processes and potential therapeutic applications (Viglio et al., 1999).

Safety And Hazards

Propriétés

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36N6O9/c1-4-6-19(24(37)29-17-8-10-18(11-9-17)32(40)41)30-25(38)20-7-5-14-31(20)26(39)16(3)28-23(36)15(2)27-21(33)12-13-22(34)35/h8-11,15-16,19-20H,4-7,12-14H2,1-3H3,(H,27,33)(H,28,36)(H,29,37)(H,30,38)(H,34,35)/t15-,16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNWNJYFEOLWFHC-FVCZOJIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H36N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Suc-Ala-Ala-Pro-Nva-pNA | |

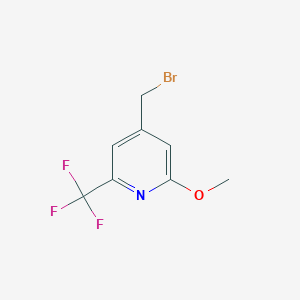

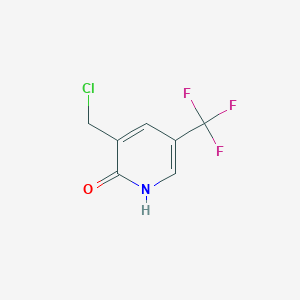

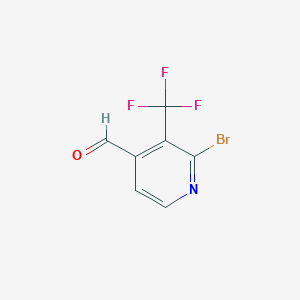

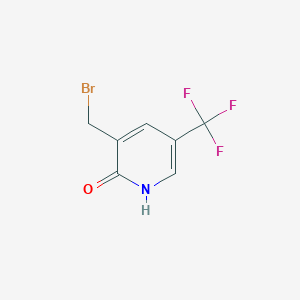

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

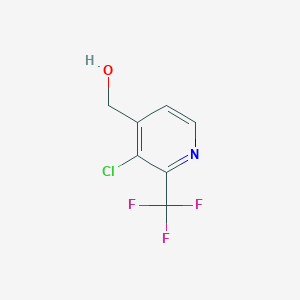

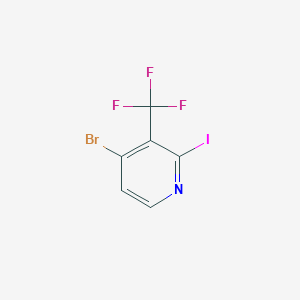

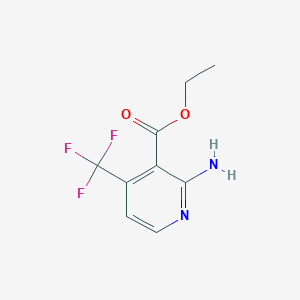

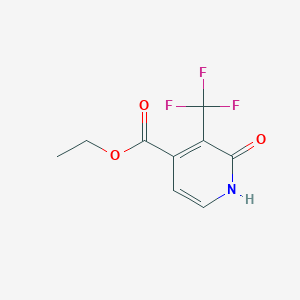

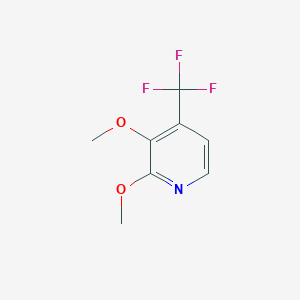

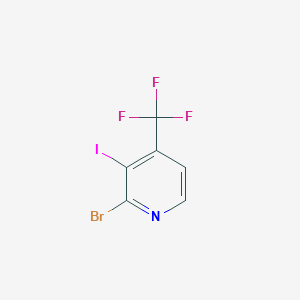

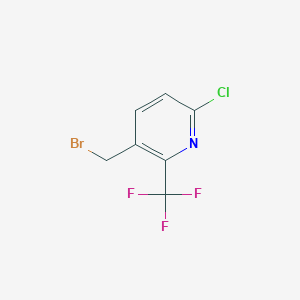

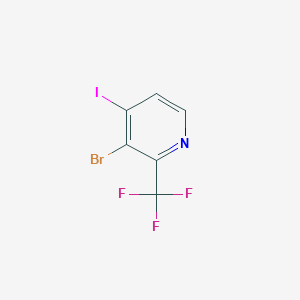

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.